molecular formula C13H27N B3387823 2,6-Di-tert-butylpiperidine CAS No. 85237-75-8

2,6-Di-tert-butylpiperidine

Cat. No.: B3387823
CAS No.: 85237-75-8
M. Wt: 197.36 g/mol
InChI Key: ZOYHTWUFFGGARK-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylpiperidine is an organic compound with the molecular formula C13H25N. It is a derivative of piperidine, where two hydrogen atoms at the 2 and 6 positions are replaced by tert-butyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butylpiperidine can be synthesized through the alkylation of piperidine. One common method involves the reaction of piperidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: Due to the steric hindrance, it is less reactive towards nucleophilic substitution but can participate in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form secondary amines.

    Complex Formation: It can form complexes with transition metals due to the lone pair of electrons on the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    N-oxides: Formed through oxidation.

    Secondary Amines: Formed through reduction.

    Substituted Piperidines: Formed through electrophilic substitution.

Scientific Research Applications

2,6-Di-tert-butylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a sterically hindered base in organic synthesis, particularly in reactions requiring selective deprotonation.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which 2,6-Di-tert-butylpiperidine exerts its effects is primarily through steric hindrance and electronic effects. The bulky tert-butyl groups create a significant steric barrier, which influences the compound’s reactivity and interaction with other molecules. The nitrogen atom’s lone pair can participate in coordination with metal ions, affecting catalytic processes and complex formation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4-position.

    2,6-Di-tert-butyl-4-methylpyridine: Similar structure with a methyl group at the 4-position.

Uniqueness

2,6-Di-tert-butylpiperidine is unique due to its piperidine ring, which provides different electronic properties compared to pyridine derivatives. The piperidine ring’s flexibility and the steric hindrance from the tert-butyl groups make it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2,6-ditert-butylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h10-11,14H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHTWUFFGGARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(N1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985589
Record name 2,6-Di-tert-butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85237-75-8, 66922-18-7
Record name 2,6-Bis(1,1-dimethylethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85237-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-t-butylpiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butylpiperidine
Source ChemIDplus
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Record name 2,6-Di-tert-butylpiperidine
Source EPA DSSTox
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Record name 2,6-di-tert-butylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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